molecular formula C6H14N2 B1205859 4-(Aminomethyl)piperidine CAS No. 7144-05-0

4-(Aminomethyl)piperidine

Cat. No. B1205859
CAS RN: 7144-05-0
M. Wt: 114.19 g/mol
InChI Key: LTEKQAPRXFBRNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Aminomethyl)piperidine derivatives and related piperidines has been explored through various methods. An efficient and stereoselective synthesis approach involving gold catalysis has been reported, highlighting the synthetic utility of this method for generating piperidin-4-ones, a closely related compound class. This process involves a formal [4+2] synthesis from secondary amines via a key gold catalysis step without requiring purification of tertiary amine intermediates, demonstrating moderate to excellent diastereoselectivities (Cui, Peng, & Zhang, 2009). Additionally, a modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols has been developed, showcasing the flexibility and high efficiency of this method (Cui, Li, & Zhang, 2010).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives, such as 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride), has been characterized by single-crystal X-ray diffraction, revealing the piperidine ring adopts a chair conformation with the COOH group in the equatorial position, providing insight into the structural features of this chemical class (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

4-Substituted-4-aminopiperidine, a structural motif similar to 4-(Aminomethyl)piperidine, has been synthesized through an efficient method, showcasing the versatility of this scaffold in the development of CCR5 antagonists. This synthesis employs isonipecotate as a starting material and Curtius rearrangement as a key step, demonstrating the chemical reactivity and potential pharmaceutical applications of these piperidine derivatives (Jiang, Song, & Long, 2004).

Physical Properties Analysis

The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate has been reported, providing insights into the physical properties of piperidine derivatives. This structure is stabilized by hydrogen bonding and C-H…π interactions, underscoring the importance of non-covalent interactions in determining the physical properties of these compounds (Khan, Ibrar, Lal, Altaf, & White, 2013).

Scientific Research Applications

Gastric Antisecretory Agents

4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, which contain structural elements of 4-(Aminomethyl)piperidine, have been investigated for their potential as nonanticholinergic gastric antisecretory drugs. These compounds, such as fenoctimine, show promise in the treatment of peptic ulcer disease and have been subjected to clinical trials (Scott et al., 1983).

Antimycobacterial Activity

Spiro-piperidin-4-ones, synthesized via an atom-economic and stereoselective process involving 4-(Aminomethyl)piperidine, have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights their potential in developing new antimycobacterial agents (Kumar et al., 2008).

Peptide Synthesis

The FMOC/4-AMP technique, using 4-(Aminomethyl)piperidine, facilitates the rapid continuous solution synthesis of peptides. This method, applied to the synthesis of tachykinin peptides, yields purer products and higher yields, highlighting its utility in peptide synthesis (Beyermann et al., 1990).

Local Anesthetic Action

4-Phenylpiperidine derivatives with a 4-(aminomethyl)piperidine component have shown promising local anesthetic action. These compounds demonstrate strong infiltration anesthetic properties, surpassing traditional anesthetics like lidocaine in certain aspects (Igarashi et al., 1983).

Synthesis of Fenspiride HCl

4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate in Fenspiride HCl synthesis, can be efficiently synthesized using environmentally friendly methods involving 4-(Aminomethyl)piperidine. This approach is safer and more cost-effective compared to traditional methods (Panchabhai et al., 2021).

Targeting the Ribosomal Decoding Site

Piperidine glycosides, incorporating the 3-(aminomethyl)piperidine scaffold, are being studied for their potential as antibiotics. These compounds target the bacterial decoding-site RNA, offering a promising approach to developing novel antibiotics that might circumvent existing bacterial resistance mechanisms (Simonsen et al., 2003).

Synthesis of Trans-4-Aminomethyl-piperidin-3-ol

Diastereoselective routes for synthesizing trans-4-aminomethyl-piperidin-3-ol have been developed. These methods provide access to 3,4-disubstituted piperidines, essential for pharmaceutical and chemical research (Gijsen et al., 2008).

Safety And Hazards

4-(Aminomethyl)piperidine causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing dust, and not ingesting .

Future Directions

Piperidines, including 4-(Aminomethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEKQAPRXFBRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064569
Record name 4-Piperidinemethanamine
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)piperidine

CAS RN

7144-05-0
Record name 4-(Aminomethyl)piperidine
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Record name 4-Piperidinemethanamine
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Record name 4-(Aminomethyl)piperidine
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Record name 4-Piperidinemethanamine
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Record name 4-Piperidinemethanamine
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Record name 4-piperidylmethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
491
Citations
M Beyermann, M Bienert, H Niedrich… - The Journal of …, 1990 - ACS Publications
The recently described FMOC/4-AMP technique for rapid continuous solution synthesis of peptides involving coupling by crystalline FMOC amino acid chlorides and deblocking via 4-(…
Number of citations: 98 pubs.acs.org
CS Karthik, L Mallesha, MV Santhosh… - Indian Journal of …, 2016 - ijacskros.com
… was conducted to study the photophysical properties of Schiff bases derived from 4-(aminomethyl) piperidine 3(ab) and was synthesized by the reaction of 4-aminomethyl piperidine (1) …
Number of citations: 13 www.ijacskros.com
LA Carpino, D Sadat-Aalaee… - The Journal of Organic …, 1990 - ACS Publications
1 was extraction with a phosphate bufferof pH 5.5 to remove the byproduct arising from dibenzofulvene (DBF) and 4-AMP. In the case of certain sequences, especially if methylene …
Number of citations: 130 pubs.acs.org
A Mostafa, N El-Ghossein, SY AlQaradawi - Spectrochimica Acta Part A …, 2014 - Elsevier
The spectroscopic characteristics of the solid charge-transfer molecular complexes (CT) formed in the reaction of the electron donor 4-(aminomethyl) piperidine (4AMP) with the σ-…
Number of citations: 7 www.sciencedirect.com
H Naseem, N Mushtaq, A Saeed, N Shafi… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Piperidine is an essential moiety of morphine, responsible for the analgesic activity. Among number of other analgesic targets, µ-opioid receptor is still the most focused and …
Number of citations: 4 www.tandfonline.com
FF Blicke, EP Tsao - Journal of the American Chemical Society, 1953 - ACS Publications
(1) F. Bergel, JW Haworth, AL Morrison and H. Rinkerknecht, J. Chem. Soc., 261 (1944). obtained l-methyl-4-phenylpiperidine. Provin-eiala2 stated that sodium and ethanol, at 0, …
Number of citations: 1 pubs.acs.org
N Butt - 2003 - researchgate.net
The research work presented in this dissertation describes the synthesis of different derivatives of 1, 4-bipiperidine (82) and 4-(aminomethyl) piperidine (94) at their nitrogen atoms and …
Number of citations: 2 www.researchgate.net
NJ Liverton, RA Bednar, B Bednar… - Journal of medicinal …, 2007 - ACS Publications
The discovery of a novel series of NR2B subtype selective N-methyl-d-aspartate (NMDA) antagonists is reported. Initial optimization of a high-throughput screening lead afforded an …
Number of citations: 63 pubs.acs.org
T Van de Walle, M Boone, J Van Puyvelde… - European Journal of …, 2020 - Elsevier
The parasitic disease malaria places almost half of the world’s population at risk of infection and is responsible for more than 400,000 deaths each year. The first-line treatment, …
Number of citations: 32 www.sciencedirect.com
JJ Caldwell, TG Davies, A Donald… - Journal of medicinal …, 2008 - ACS Publications
Fragment-based screening identified 7-azaindole as a protein kinase B inhibitor scaffold. Fragment elaboration using iterative crystallography of inhibitor−PKA−PKB chimera complexes …
Number of citations: 104 pubs.acs.org

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